![molecular formula C8H5NO B575132 6-Ethynylpyridine-2-carbaldehyde CAS No. 183438-97-3](/img/structure/B575132.png)
6-Ethynylpyridine-2-carbaldehyde
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Overview
Description
Scientific Research Applications
Helix-Rotaxane Hybrid Systems
A study by Hirokane et al. (2017) revealed the stabilization of helical structures of m-ethynylpyridine oligomers through mechanical crosslinking. A particular heptameric oligomer bearing carbaldehyde groups formed a chiral ethynylpyridine helix upon interaction with octyl β-d-glucopyranoside. This phenomenon was enhanced by forming a [3]rotaxane structure, indicating a novel application in the stabilization of helical molecular structures through mechanical means (Hirokane, Takashima, Abe, & Inouye, 2017).
Novel Synthesis Methods
Yuan-bin (2007) developed a one-step synthesis method for 6-chloropyridine-3-carbaldehyde, showcasing the application of ethynylpyridine derivatives in streamlined synthetic processes. This method provided a high-purity product with high yield, highlighting its potential for efficient chemical synthesis (Yuan-bin, 2007).
Heterocyclic Chalcones Synthesis
Quiroga et al. (2010) synthesized novel 6-chloropyrazolo[3,4-b]pyridine-5-carbaldehydes via Vilsmeier–Haack reaction, which were then used to create chalcone analogues and dipyrazolopyridines. This demonstrates the versatility of ethynylpyridine derivatives in the synthesis of complex heterocyclic compounds (Quiroga, Díaz, Insuasty, Abonía, Nogueras, & Cobo, 2010).
Synthesis of Pyrrole Derivatives
Tomilin et al. (2015) described the synthesis of 5-acylethynylpyrrole-2-carbaldehydes through a topochemical mechanoactivated ethynylation process. This method represents an innovative approach to the formation of pyrrole derivatives, showcasing the broad applicability of ethynylpyridine derivatives in organic synthesis (Tomilin, Sobenina, Markova, Gotsko, Ushakov, Smirnov, Vaschenko, Mikhaleva, & Trofimov, 2015).
Molecular and Crystalline Structure Analysis
Percino et al. (2005) conducted a study on the molecular and crystalline structures of a compound derived from the condensation of (6-methylpyridin-2-yl)methanol and pyridine-2-carbaldehyde. This work highlights the structural analysis and stability implications of ethynylpyridine derivatives, contributing to the understanding of their physical properties (Percino, Chapela, & Rodríguez-Barbarín, 2005).
Safety and Hazards
The safety information for 6-Ethynylpyridine-2-carbaldehyde includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . The signal word for this compound is “Warning” and it is represented by the GHS07 pictogram .
properties
IUPAC Name |
6-ethynylpyridine-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO/c1-2-7-4-3-5-8(6-10)9-7/h1,3-6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQTBOUTVACLTJW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=CC(=N1)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70663661 |
Source
|
Record name | 6-Ethynylpyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70663661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
183438-97-3 |
Source
|
Record name | 6-Ethynylpyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70663661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-ethynylpyridine-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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